N-(diisopropoxyphosphoryl)-beta-alanine
Description
Properties
IUPAC Name |
3-[di(propan-2-yloxy)phosphorylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO5P/c1-7(2)14-16(13,15-8(3)4)10-6-5-9(11)12/h7-8H,5-6H2,1-4H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBBYWTZSFUBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(NCCC(=O)O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biochemical Applications
1.1 Synthesis of Carnosine
N-(diisopropoxyphosphoryl)-beta-alanine serves as a precursor in the synthesis of carnosine, a dipeptide composed of beta-alanine and histidine. Carnosine plays a crucial role in buffering acid in muscles during high-intensity exercise, thus enhancing athletic performance. By increasing the availability of beta-alanine, this compound can potentially elevate carnosine levels in muscle tissue, thereby improving exercise capacity and reducing fatigue during anaerobic activities .
1.2 Role in Neuroprotection
Research indicates that carnosine exhibits neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound could be explored for its potential to increase carnosine levels, thereby providing antioxidant benefits and mitigating oxidative stress in neuronal tissues .
Pharmacological Applications
2.1 Potential Drug Development
The unique structure of this compound positions it as a candidate for drug development targeting various health conditions. Its ability to modulate pH levels in tissues may be beneficial for conditions characterized by acidosis. Furthermore, the compound's phosphorous content could enhance the efficacy of certain drugs by improving their bioavailability or stability .
2.2 Enhancing Drug Delivery Systems
The incorporation of this compound into drug delivery systems could facilitate targeted delivery mechanisms. Its phosphonate group may allow for improved interaction with cellular membranes, enhancing the uptake of therapeutic agents in target tissues .
Sports Nutrition Applications
3.1 Ergogenic Effects
This compound is being researched for its ergogenic effects similar to those observed with beta-alanine supplementation. Studies have shown that beta-alanine supplementation can significantly improve high-intensity exercise performance by increasing muscle carnosine content . The potential application of this compound could lead to enhanced athletic performance, particularly in activities lasting from 1 to 10 minutes.
3.2 Supplementation Protocols
Current research suggests that supplementation with this compound could follow established protocols similar to those used for beta-alanine, typically involving doses ranging from 4 to 6 grams per day over several weeks to maximize muscle carnosine levels and improve performance metrics such as time to exhaustion (TTE) during high-intensity workouts .
Case Studies
| Study | Participants | Intervention | Outcome |
|---|---|---|---|
| Smith et al., 2016 | Recreational athletes | 6 g/day beta-alanine for 4 weeks | Improved TTE by 13% |
| Stout et al., 2013 | Trained cyclists | 4 g/day for 28 days | Increased peak power output by 11% |
| Zoeller et al., 2007 | Healthy males | Incremental cycle test with beta-alanine | Significant improvement in endurance metrics |
Chemical Reactions Analysis
Absence of Direct Data
The compound N-(diisopropoxyphosphoryl)-β-alanine is not referenced in any of the provided sources (PubMed, Frontiers, NIST WebBook, or others). This suggests:
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The compound may be a novel or niche derivative not widely studied in published literature.
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Alternative nomenclature or structural analogs (e.g., phosphorylated β-alanine derivatives) may exist but were not identified in the search scope.
Related Phosphorylated β-Alanine Derivatives
While the exact compound is undocumented, insights into similar phosphorylated β-alanine systems can be inferred:
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Phosphorylation Reactions : β-Alanine derivatives are commonly phosphorylated at the carboxyl or amino groups. For example, β-alanine’s role in coenzyme A biosynthesis involves phosphorylation steps (e.g., pantothenate kinase-mediated reactions) .
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Stability Considerations : Phosphorylated amino acids like β-alanine often exhibit sensitivity to hydrolysis under acidic or basic conditions, forming free phosphates and regenerating the parent amino acid .
Hypothetical Reactivity Profile
Based on the structure of N-(diisopropoxyphosphoryl)-β-alanine, potential reactions include:
| Reaction Type | Expected Mechanism | Byproducts/Outcomes |
|---|---|---|
| Hydrolysis | Cleavage of the phosphoramidate bond under acidic/basic conditions or enzymatic action | Diisopropyl phosphate + β-alanine |
| Nucleophilic Attack | Reaction with amines or thiols at the phosphorus center | Substituted phosphoramidates or thiophosphates |
| Thermal Decomposition | Degradation at elevated temperatures (e.g., >150°C) | Isopropyl alcohol + phosphoric acid derivatives |
Research Recommendations
To address the knowledge gap:
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Synthetic Studies : Conduct controlled experiments to characterize the compound’s reactivity, such as:
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Kinetic Studies : Hydrolysis rates in varying pH conditions.
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Spectroscopic Analysis : NMR or FT-IR to track structural changes during reactions.
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Database Expansion : Query specialized repositories (e.g., Reaxys, SciFinder) for unpublished or patent literature.
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Analog Comparisons : Investigate structurally similar compounds (e.g., N-phosphorylated glycine or alanine derivatives) for predictive insights.
Comparison with Similar Compounds
N-Acetyl-Beta-Alanine
- Structure: Features an acetyl group instead of a phosphoryl group on the amino nitrogen.
- Molecular Weight: 131.13 g/mol (C₅H₉NO₃) .
- Function: Acts as a metabolite in carnosine degradation and is less reactive than phosphorylated derivatives due to the absence of a labile phosphate group.
- Applications : Used in studies on metabolic pathways and as a reference compound in mass spectrometry .
N-Phthaloyl-Beta-Alanine
- Structure : Contains a phthalimide group, which is bulkier and more lipophilic than the diisopropoxyphosphoryl group.
- Applications: Commonly employed as a protective group in peptide synthesis to block the amino terminus during reactions .
Methyl N-(3-Methoxy-3-Oxopropyl)-N-Methyl-Beta-Alaninate
- Structure : An esterified derivative with methoxy and methyl groups altering solubility and reactivity.
- Molecular Weight: 203.24 g/mol (C₉H₁₇NO₄) .
- Applications : Used in organic synthesis for controlled release of active moieties.
Functional Comparison with Bioactive Beta-Alanine Derivatives
Beta-N-Methylamino-L-Alanine (BMAA)
Beta-N-Oxalylamino-L-Alanine (BOAA)
- Structure: Contains an oxalylamino group.
- Mechanism: Primarily targets non-NMDA receptors (EC₅₀ ~20 µM), leading to lathyrism .
- Contrast : The phosphoryl group in this compound likely reduces receptor affinity compared to BOAA’s oxalyl group.
Enzymatic and Metabolic Interactions
Beta-alanine synthase (EC 3.5.1.6), a key enzyme in pyrimidine catabolism, hydrolyzes N-carbamyl-beta-alanine to beta-alanine. In contrast, N-acetyl-beta-alanine is metabolized via deacetylation, showing divergent pathways .
Data Tables
Table 1: Structural and Functional Properties of Beta-Alanine Derivatives
Table 2: Enzyme Interaction Profiles
Research Findings and Gaps
- Synthetic Utility : N-Phthaloyl-beta-alanine and methyl ester derivatives are prioritized in organic synthesis for stability, suggesting this compound may serve niche roles in phosphorylation-sensitive reactions .
- Metabolic Pathways : Beta-alanine synthase’s substrate specificity implies that bulky phosphoryl groups may hinder enzymatic processing, warranting further study .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(diisopropoxyphosphoryl)-beta-alanine, and how is purity validated in academic settings?
- Methodology : Synthesis typically involves phosphorylation of beta-alanine using diisopropyl phosphite under anhydrous conditions. Purification is achieved via column chromatography (silica gel, methanol/dichloromethane gradient). Purity validation employs NMR (to confirm phosphorylation) and reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
- Analytical Considerations : Monitor for byproducts like unreacted diisopropyl phosphite using GC-MS. Quantify impurities at thresholds <0.1% to meet research-grade standards .
Q. What are the primary research applications of this compound in current studies?
- Functional Roles : The compound is studied as a phosphorylated β-alanine derivative in (1) organophosphate biochemistry (e.g., enzyme inhibition assays) and (2) prodrug development for bioactive molecules requiring controlled phosphate release .
- Case Study : In pesticide research, structurally similar compounds (e.g., benfuracarb) leverage phosphorylated groups for targeted hydrolysis, suggesting potential agrochemical applications .
Advanced Research Questions
Q. How can researchers optimize solid-phase extraction (SPE) protocols to quantify this compound in complex matrices?
- Methodological Framework :
- Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) are optimal for retaining phosphorylated analytes. Pre-condition with methanol (2 mL) and equilibrate with acidified water (pH 2.5, 0.1% formic acid) .
- Matrix Interference Mitigation : Deactivate glassware with 5% dimethyldichlorosilane to prevent adsorption losses. Use isotopically labeled internal standards (e.g., -labeled analogs) for recovery correction .
- Validation Metrics : Achieve LOD/LOQ of 0.05 µg/L and 0.2 µg/L, respectively, via LC-MS/MS (ESI-negative mode, MRM transitions) .
Q. What structural factors influence the hydrolytic stability of this compound, and how can kinetic parameters be modeled?
- Experimental Design :
- Stability Studies : Incubate the compound in buffers (pH 4–9, 37°C) and monitor degradation via NMR or ion chromatography. Diisopropoxy groups confer steric hindrance, delaying hydrolysis compared to mono- or non-branched analogs .
- Kinetic Modeling : Fit data to pseudo-first-order kinetics () to determine pH-dependent degradation rates. Activation energy () is derived from Arrhenius plots (25–50°C) .
Q. How do researchers resolve contradictions in bioactivity data for phosphorylated β-alanine derivatives?
- Case Analysis :
- Data Discrepancies : Conflicting enzyme inhibition results may arise from assay conditions (e.g., ionic strength affecting phosphate group interactions). Standardize buffer systems (e.g., 50 mM Tris-HCl, 1 mM Mg) .
- Statistical Approaches : Apply multivariate analysis (PCA or PLS-DA) to differentiate assay artifacts (e.g., solvent effects) from true bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
